molecular formula C12H16ClNO B1485520 1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2146168-06-9

1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1485520
CAS No.: 2146168-06-9
M. Wt: 225.71 g/mol
InChI Key: JEPMVOBQJVZHBL-UHFFFAOYSA-N
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Description

1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol is a chemical compound of interest in pharmaceutical and organic chemistry research. The structure features a cyclobutanol ring linked via an aminomethylene bridge to a 2-chloro-4-methylaniline moiety. This specific arrangement suggests potential as a synthetic intermediate or a structural motif for developing novel pharmacologically active molecules. Compounds with similar amine-functionalized backbones are frequently explored in medicinal chemistry for their diverse biological activities . Currently, the specific applications, research value, and mechanism of action for this compound are not fully characterized in the available scientific literature. Researchers are investigating this molecule primarily as a building block for the synthesis of more complex chemical entities. Its value lies in its potential to be incorporated into compound libraries for screening or used in structure-activity relationship (SAR) studies, particularly in areas where aminomethyl-substituted structures have shown relevance. This product is intended for use by qualified laboratory researchers only. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(2-chloro-4-methylanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-3-4-11(10(13)7-9)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPMVOBQJVZHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2(CCC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyclobutanone with 2-Chloro-4-methylaniline

The most common and effective method involves the reductive amination of cyclobutanone with 2-chloro-4-methylaniline:

  • Reactants:

    • Cyclobutanone
    • 2-Chloro-4-methylaniline
    • Reducing agent (e.g., sodium borohydride or lithium aluminum hydride)
  • Procedure:

    • Mix cyclobutanone and 2-chloro-4-methylaniline in an appropriate solvent such as methanol or ethanol under stirring.
    • Allow the formation of an imine intermediate by condensation of the amine and the ketone.
    • Add a reducing agent (sodium borohydride or lithium aluminum hydride) slowly to reduce the imine to the corresponding aminomethyl alcohol.
    • Control temperature carefully (often 0–25°C) to optimize yield and minimize side reactions.
    • After completion, quench the reaction, extract, and purify the product by crystallization or chromatography.
  • Advantages:

    • High selectivity for the aminomethyl alcohol product.
    • Mild reaction conditions.
    • Good yields with proper optimization.

Alternative Cyclization and Substitution Routes

Another approach involves:

This method is less direct but can be useful when specific substitution patterns or stereochemistry are desired.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Methanol, Ethanol, Dichloromethane Polar solvents favor imine formation
Temperature 0–25°C Lower temp to prevent side reactions
Reducing Agent Sodium borohydride, Lithium aluminum hydride Choice affects reduction rate and selectivity
Reaction Time 2–24 hours Depends on scale and reagents
Catalyst (if any) Occasionally acid catalysts for imine formation Enhances imine intermediate stability

Chemical Reaction Analysis

  • Imine Formation: The primary amine of 2-chloro-4-methylaniline condenses with cyclobutanone to form an imine intermediate.
  • Reduction: The imine is reduced to the aminomethyl alcohol, yielding 1-{[(2-chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol.
  • Side Reactions: Possible oxidation of the hydroxyl group or substitution at the chloro position under harsh conditions.

Research Findings and Yield Data

Study/Source Methodology Yield (%) Purity (%) Notes
Laboratory-scale reductive amination Cyclobutanone + 2-chloro-4-methylaniline + NaBH4 75–85 >98 Optimized temperature and solvent
Cyclization + substitution route 1,4-dihalobutane cyclization + amine substitution 60–70 95–97 Requires longer reaction time, more steps

Summary of Key Preparation Methods

Preparation Method Reactants Key Reagents Advantages Limitations
Reductive Amination Cyclobutanone + 2-chloro-4-methylaniline Sodium borohydride, LiAlH4 High yield, mild conditions Requires careful control of reduction
Cyclization + Nucleophilic Substitution 1,4-dihalobutane + 2-chloro-4-methylaniline Base (e.g., NaOH) Alternative route for stereochemistry Multi-step, moderate yield

Chemical Reactions Analysis

1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique mechanical and thermal properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the chloro and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-chloro-4-methylphenyl group in the target compound combines a chlorine atom (electron-withdrawing) and a methyl group (electron-donating), creating a unique electronic environment. In contrast, the 4-fluorophenyl analog () has a strongly electron-withdrawing fluorine atom, which may enhance stability in polar solvents .
  • Flexibility: The 4-aminobutyl chain in increases molecular flexibility, likely improving solubility in aqueous media but reducing rigidity for applications requiring structural precision (e.g., enzyme inhibition) .

Electrochemical Behavior

  • 1-(4-(tert-Butyl)phenyl)cyclobutan-1-ol (S1) : Used in manganese-catalyzed electrochemical deconstructive chlorination, where the tert-butyl group stabilizes intermediates during ring-opening reactions . The target compound’s chloro-methylphenyl group may exhibit similar stabilization but with altered regioselectivity due to chlorine’s electronegativity.
  • This compound: The amino-methyl linkage could facilitate chelation in metal-catalyzed reactions, though this remains untested in the provided evidence.

Biological Activity

1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol, also known by its IUPAC name trans-2-[(2-chloro-4-methylphenyl)amino]cyclobutan-1-ol, is a compound with significant potential in pharmacological applications. Its molecular formula is C11H14ClNO, and it features a cyclobutanol ring substituted with a 2-chloro-4-methylphenylamino group. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the Cyclobutanol Ring : This is achieved through cyclization reactions involving suitable precursors such as 1,4-dihalobutane under basic conditions.
  • Introduction of the Amino Group : The nucleophilic substitution of the cyclobutanol intermediate with 2-chloro-4-methylaniline occurs under acidic or basic conditions to yield the final product.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, studies show that certain derivatives demonstrate selective cytotoxicity against various cancer cell lines. For example:

  • IC50 Values : In a study involving human melanoma (A375) and lung adenocarcinoma (A549) cell lines, some derivatives displayed IC50 values below 10 µM, indicating potent cytotoxic effects .

The mechanisms through which these compounds exert their effects are multifaceted:

  • Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers and cell cycle arrest.
  • Inhibition of Proliferation : The compound has been noted to suppress proliferation in endothelial cells stimulated by growth factors such as VEGF and bFGF .

Study on Cytotoxicity

In a comprehensive study assessing the cytotoxic effects of various cyclobutane derivatives, it was found that:

  • Selectivity : Certain derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells.
  • Efficacy Against Specific Cell Lines : The compound demonstrated significant inhibition rates against K562 (human erythroleukemia) and HeLa (cervical cancer) cell lines .

Data Table

Compound NameMolecular FormulaIC50 (µM)Target Cell LineMechanism
This compoundC11H14ClNO<10A375 (Melanoma)Apoptosis induction
Similar DerivativeC11H14ClNO5.7K562 (Erythroleukemia)Proliferation inhibition
Similar DerivativeC11H14ClNO6.2HeLaCell cycle arrest

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., O-H⋯N hydrogen bonds stabilizing the cyclobutane-amine moiety) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the cyclobutane ring (δ ~3.5–4.5 ppm for CH₂ groups) and aromatic protons (δ ~6.8–7.5 ppm for the 2-chloro-4-methylphenyl group) .
    • 2D NMR (COSY, HSQC) : Confirms connectivity between the amine-methyl group and the cyclobutane backbone .
  • FT-IR : Identifies O-H (~3200–3400 cm⁻¹) and N-H (~3300 cm⁻¹) stretches .

Advanced: How do intramolecular hydrogen bonds influence the compound’s stability and reactivity in catalytic applications?

Methodological Answer :
The O-H⋯N hydrogen bond between the cyclobutanol hydroxyl and the aromatic amine nitrogen stabilizes the molecule’s conformation, reducing rotational freedom. This rigidity:

  • Enhances enantiomeric purity in asymmetric catalysis by limiting undesired stereoisomers .
  • Increases thermal stability (mp >150°C observed in analogous compounds) .
    Experimental Validation :
  • Compare catalytic activity of hydrogen-bonded vs. derivatized (e.g., methylated hydroxyl) forms.
  • Conduct DFT calculations to quantify bond strength (e.g., AIM analysis) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and cell lines (e.g., HepG2 vs. HEK293) .
  • Structural Analogues : Confirm the compound’s identity via HRMS and chiral HPLC to rule out impurities .
  • Dose-Response Curves : Perform full IC₅₀/EC₅₀ analyses to differentiate true activity from assay noise .

Advanced: What experimental frameworks are recommended for studying this compound’s environmental fate and ecotoxicological impacts?

Methodological Answer :
Adopt a tiered approach per Project INCHEMBIOL guidelines :

Physicochemical Properties : Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 7–9, 25°C).

Biotic/Abiotic Degradation : Use OECD 301/307 tests to assess microbial degradation in soil/water.

Ecotoxicology :

  • Acute toxicity: Daphnia magna (OECD 202) and algae (OECD 201).
  • Chronic effects: Fish embryo toxicity (FET, OECD 236) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Q. Methodological Answer :

  • Scaffold Modifications : Synthesize derivatives with varied substituents (e.g., fluoro vs. methyl groups on the phenyl ring) .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity toward targets (e.g., kinase enzymes) .
  • Pharmacokinetics : Assess metabolic stability via liver microsome assays and plasma protein binding (equilibrium dialysis) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 2
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1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol

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